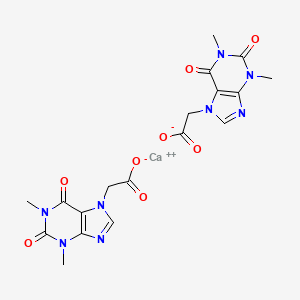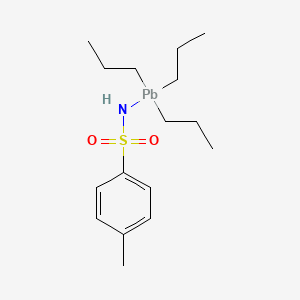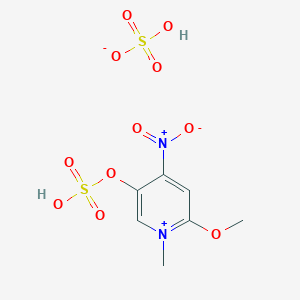
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate is a chemical compound with the molecular formula C7H10N2O10S2 and a molecular weight of 346.28 g/mol . This compound is known for its unique structural features, which include a methoxy group, a nitro group, and a sulphooxy group attached to a phenyl ring, along with an ammonium hydrogen sulphate moiety .
Méthodes De Préparation
The synthesis of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate typically involves multiple steps, starting with the nitration of a methoxy-substituted phenol. The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The sulphooxy group is then introduced via sulfonation, where the nitro-substituted phenol is treated with sulfur trioxide or chlorosulfonic acid. Finally, the ammonium hydrogen sulphate moiety is formed by neutralizing the sulfonated product with ammonium hydroxide and sulfuric acid .
Analyse Des Réactions Chimiques
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and metal hydrides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphooxy group can enhance the compound’s solubility and facilitate its transport across cell membranes. The overall mechanism of action depends on the specific biological context and the target molecules involved .
Comparaison Avec Des Composés Similaires
2-Methoxy-4-nitro-5-(sulphooxy)phenylammonium hydrogen sulphate can be compared with other similar compounds, such as:
2-Methoxy-4-nitrophenol: Lacks the sulphooxy and ammonium hydrogen sulphate groups, resulting in different chemical and biological properties.
4-Nitro-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the methoxy group, which affects its reactivity and solubility.
2-Methoxy-5-(sulphooxy)phenylammonium hydrogen sulphate: Lacks the nitro group, leading to different chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
97337-95-6 |
|---|---|
Formule moléculaire |
C7H10N2O11S2 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
hydrogen sulfate;(6-methoxy-1-methyl-4-nitropyridin-1-ium-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C7H8N2O7S.H2O4S/c1-8-4-6(16-17(12,13)14)5(9(10)11)3-7(8)15-2;1-5(2,3)4/h3-4H,1-2H3;(H2,1,2,3,4) |
Clé InChI |
GMHWLTAKRYBIAZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(C=C(C(=C1)OS(=O)(=O)O)[N+](=O)[O-])OC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


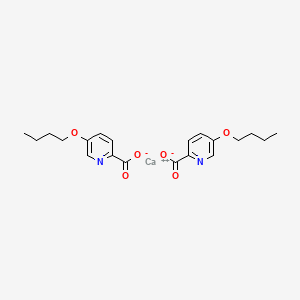
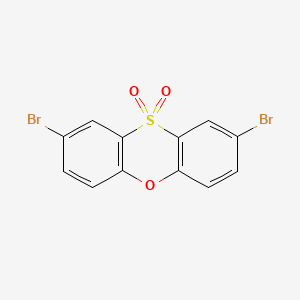


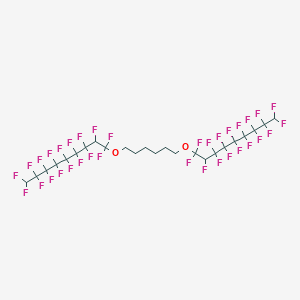

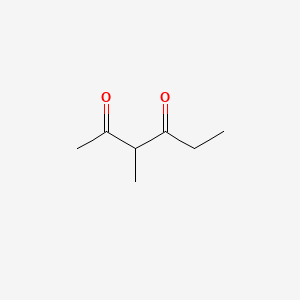

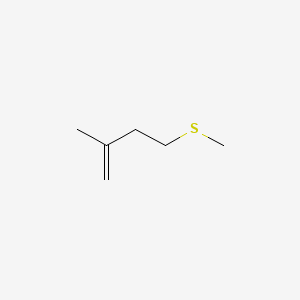
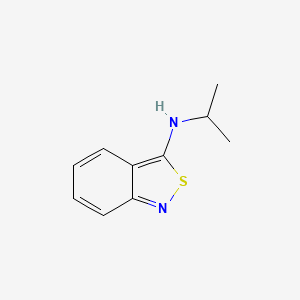
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)

